3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
Description
This compound features a fused triazolo-pyridine core with a tetrahydro ring system, a trifluoromethyl (-CF₃) substituent, and a primary amine group at the 7-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the tetrahydro ring may influence conformational rigidity and binding affinity to biological targets .
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4.2ClH/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6;;/h4H,1-3,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSUNVTGQFSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CC1N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503206-34-4 | |
| Record name | 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride typically involves multiple steps, starting with the construction of the triazolopyridine core. One common approach is the cyclization of an appropriate precursor containing the trifluoromethyl group and the necessary amine functionality.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidiabetic Agents : Research indicates that derivatives of this compound can act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. For instance, compounds derived from triazolo-piperazine frameworks have shown promising results in preclinical studies leading to the development of drugs like MK-0431 .
- Antimicrobial Activity : Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, making them effective against various bacterial strains .
- CNS Activity : Compounds containing the triazolo-pyridine structure have been investigated for their neuroprotective effects. They may influence neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .
Agricultural Chemistry Applications
- Pesticides : The unique structure of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride has potential applications as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing novel agrochemicals that are effective yet environmentally friendly.
- Herbicides : Research into the herbicidal properties of triazole derivatives has shown that they can inhibit specific enzymes involved in plant growth regulation. This application can lead to the development of selective herbicides that minimize crop damage while effectively controlling weed populations .
Material Science Applications
- Polymer Chemistry : The compound's reactivity allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in electronics and coatings.
- Nanotechnology : The ability to functionalize surfaces with triazole groups opens avenues for creating nanostructures with specific chemical functionalities. These materials can be utilized in drug delivery systems and biosensors due to their high specificity and sensitivity .
Case Studies
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sitagliptin and Related Triazolopiperazines
Sitagliptin, a DPP-IV inhibitor for type 2 diabetes, shares structural motifs with the target compound. Key differences include:
- Core Heterocycle : Sitagliptin’s triazolo[4,3-a]pyrazine core (pyrazine ring) vs. the target compound’s triazolo[4,3-a]pyridine (pyridine ring). Pyrazine’s additional nitrogen may alter electronic properties and hydrogen bonding.
- Substituents: Sitagliptin has a 2,4,5-trifluorophenyl group and a β-amino amide side chain, whereas the target compound lacks these but features a trifluoromethyl group directly on the triazole ring .
- Bioactivity : Sitagliptin derivatives exhibit potent DPP-IV inhibition (IC₅₀ = 18 nM), suggesting that the target compound’s trifluoromethyl and amine groups may similarly enhance enzyme binding .
7-Nitroso Impurity in Sitagliptin
The impurity 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (Figure 1 in ) differs by replacing the amine with a nitroso (-NO) group. This modification renders it genotoxic, with a strict regulatory limit of 37 ng/day . The target compound’s amine group likely avoids this risk, underscoring the importance of functional group selection in drug safety.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares the tetrahydro-fused heterocycle but uses an imidazo core instead of triazolo.
Other Triazolo-Fused Heterocycles
- 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine (): Lacks the trifluoromethyl and tetrahydro ring, reducing conformational rigidity and lipophilicity.
- 6-Chloro-3-methyl-8-nitro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine (): A pyridazine-based analog with chloro and nitro groups, which may enhance electrophilicity and reactivity compared to the target compound.
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Biological Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine; dihydrochloride is a heterocyclic compound characterized by its unique triazolo-pyridine framework and trifluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C₆H₈ClF₃N₄
- Molecular Weight : 228.60 g/mol
- CAS Number : 762240-92-6
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, a compound similar to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine was evaluated for its antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The results indicated that the compound induced apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), leading to the activation of Caspase 3 .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RB7 | HT-29 | 6.587 | Upregulation of Bax; Downregulation of Bcl-2 |
| RB7 | HCT-116 | 11.10 | Induction of apoptosis |
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyridine derivatives have also been investigated. A recent study synthesized various derivatives and assessed their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, some derivatives showed moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Table 2: Antibacterial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of these compounds. Variations in substituents at specific positions on the triazolo-pyridine ring influence both anticancer and antibacterial efficacy. For example:
Q & A
Q. Q: What are the common synthetic routes for preparing 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride?
A: The compound is typically synthesized via cyclocondensation reactions or multi-step organic synthesis. Key steps include:
- Cyclocondensation : Reacting trifluoromethyl-substituted precursors with amines under controlled conditions to form the triazolo-pyridine core. Yields range from 48% to 78%, depending on substituents and catalysts .
- Multi-step synthesis : Building the heterocyclic core through sequential ring closure, followed by functionalization (e.g., trifluoromethylation) and salt formation (dihydrochloride). Purification often involves column chromatography or recrystallization .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized to improve yield and purity?
A: Optimization strategies include:
- Temperature control : Maintaining 50–80°C during cyclocondensation minimizes side reactions .
- Catalyst selection : Using triethylamine (Et₃N) as a base enhances reaction efficiency in nucleophilic substitutions .
- Purification : High-purity (>95%) products are achieved via gradient elution in chromatography or solvent recrystallization .
Basic Biological Activity
Q. Q: What biological targets are associated with this compound?
A: The compound’s triazolo-pyridine scaffold is linked to:
- Enzyme inhibition : Potent activity against dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
- Receptor modulation : Structural analogs show affinity for adenosine receptors, suggesting potential CNS applications .
Advanced Biological Assay Design
Q. Q: What methodological considerations are critical when designing dose-response assays?
A: Key factors include:
- Dose range : Use log-scale concentrations (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values .
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls to validate assay robustness .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing .
Structural Characterization
Q. Q: Which spectroscopic techniques are essential for confirming the compound’s structure?
A:
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., δ 8.37 ppm for triazole protons) .
- X-ray crystallography : Resolves stereochemistry and salt form (e.g., dihydrochloride coordination) .
- IR spectroscopy : Validates functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Advanced Structural Analysis
Q. Q: How can X-ray crystallography resolve ambiguities in stereochemistry?
A: Single-crystal X-ray diffraction:
- Determines bond angles and dihedral angles to confirm ring fusion in the triazolo-pyridine system .
- Identifies hydrogen-bonding networks between the amine group and chloride ions in the dihydrochloride salt .
Data Contradiction
Q. Q: How should researchers address discrepancies in biological activity data across studies?
A:
- Replicate under standardized conditions : Variability in assay protocols (e.g., cell lines, incubation times) often explains contradictions .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. methyl substituents) to isolate activity trends .
- Long-term studies : Monitor compound stability and metabolite formation, as degradation products may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
